2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide
Description
2-(1-Azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide is a sulfonamide-derived acetamide featuring a seven-membered azepanyl ring and a dimethylsulfamoylphenyl substituent. This compound is structurally distinct due to its combination of a flexible azepane ring and a sulfonamide group, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)15-9-7-14(8-10-15)17-16(20)13-19-11-5-3-4-6-12-19/h7-10H,3-6,11-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPOHLPCXPZHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324877 | |
| Record name | 2-(azepan-1-yl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677758 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
783316-17-6 | |
| Record name | 2-(azepan-1-yl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the azepane derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylacetamide: The final step involves the coupling of the intermediate with phenylacetamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide and are analyzed for comparative insights:
N-{4-[4-(1-Azepanylsulfonyl)Phenyl]-1,3-Thiazol-2-Yl}-2-(4-Methylphenoxy)Acetamide
- Key Differences: Incorporates a thiazole ring and 4-methylphenoxy group instead of the dimethylsulfamoylphenyl moiety.
- Synthesis : Prepared via nucleophilic substitution of thiazole intermediates with azepanylsulfonyl precursors .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Key Differences : Features a nitro group and chlorine substituent on the phenyl ring, replacing the dimethylsulfamoyl group.
- Impact : The electron-withdrawing nitro and chloro groups reduce electron density on the aromatic ring, decreasing solubility but increasing reactivity in nucleophilic aromatic substitution reactions.
- Crystallography : The nitro group is twisted out of the benzene plane, creating intermolecular hydrogen bonds (C–H⋯O) that stabilize the crystal lattice .
N-[4-(1-Hydroxyiminoethyl)Phenyl]-2-(4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-Ylsulfanyl)Acetamide
- Key Differences : Contains a 1,2,4-triazole/oxime hybrid system instead of the azepanyl ring.
N-(1-([1,1'-Biphenyl]-4-Yl)-2-(N-Methylphenylsulfonamido)Ethyl)Acetamide
- Key Differences : Includes a biphenyl group and a sulfonamide-ethyl backbone.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Key Observations :
Azepanyl vs.
Sulfonamide Variations : The dimethylsulfamoyl group enhances hydrogen-bonding capacity relative to the methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which may improve target selectivity .
Bioactivity Profiles: Compounds with heterocyclic systems (e.g., triazole, thiazole) exhibit diverse activities, such as NO donation or kinase inhibition, whereas the target compound’s bioactivity remains underexplored but is hypothesized to involve sulfonamide-mediated enzyme interactions .
Biological Activity
The compound 2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide is a member of the class of phenylacetamides, which have garnered attention for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes an azepane ring and a sulfamoyl group, contributing to its unique pharmacological profile.
Anticonvulsant Activity
Research has demonstrated that derivatives of phenylacetamides exhibit significant anticonvulsant properties. For instance, studies on similar compounds indicated that modifications in the substituents can enhance their efficacy against seizures. The efficacy was evaluated using the maximal electroshock (MES) test in animal models, with varying doses leading to differing levels of protection against induced seizures.
Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives
| Compound | Dose (mg/kg) | MES Protection | Time Points |
|---|---|---|---|
| Compound A | 100 | Yes (0.5h) | 0.5h, 4h |
| Compound B | 300 | Yes (4h) | 0.5h, 4h |
| Compound C | 100 | No | - |
| Compound D | 300 | Yes (0.5h) | Both |
The results indicate that compounds with specific substituents at the para position of the phenyl ring show improved anticonvulsant activity, suggesting a structure-activity relationship (SAR) that could be exploited in drug design.
Anti-inflammatory Activity
In addition to anticonvulsant effects, phenylacetamides have been noted for their anti-inflammatory properties. The presence of the dimethylsulfamoyl group is hypothesized to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and modulating immune responses.
Case Study: Inhibition of Cytokine Release
A study involving the administration of a related compound showed a significant reduction in interleukin-6 (IL-6) levels in animal models subjected to inflammatory stimuli. This suggests that similar mechanisms may be applicable to this compound.
The biological activity of this compound is likely mediated through interactions with various receptors and enzymes involved in neurotransmission and inflammation. Specifically, its ability to modulate G protein-coupled receptors (GPCRs) may play a crucial role in its anticonvulsant effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of new compounds. Preliminary studies suggest that compounds in this class exhibit favorable PK properties, including good oral bioavailability and moderate plasma half-lives.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~75% |
| Half-life | ~6 hours |
| Volume of Distribution | ~1 L/kg |
Toxicological assessments have shown that while some derivatives exhibit neurotoxicity at high doses, many remain within safe thresholds when administered appropriately.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., azepane methylene groups at δ ~2.5–3.5 ppm) and the acetamide carbonyl (δ ~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .
How can reaction conditions be optimized during the sulfonylation step to improve yield?
Q. Advanced
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize exothermic side reactions .
- Catalysts : Use triethylamine or 4-dimethylaminopyridine (DMAP) to enhance reactivity and reduce reaction time .
- Stoichiometry : Employ a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete conversion .
What strategies mitigate impurities from side reactions during azepane ring formation?
Q. Advanced
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups) to prevent unwanted cyclization .
- Orthogonal Purification : Combine TLC monitoring with flash chromatography to isolate intermediates .
- Recrystallization : Ethanol/water mixtures effectively remove polar byproducts .
How can solubility be assessed for in vitro pharmacological assays?
Q. Advanced
- Solvent Screening : Test solubility in DMSO (primary stock) and PBS (pH 7.4) using nephelometry or HPLC-UV quantification .
- Co-Solvents : Add PEG 400 or cyclodextrins to enhance aqueous solubility without destabilizing the compound .
- Dynamic Light Scattering (DLS) : Confirm no aggregation in solution .
What stability considerations are critical for long-term storage?
Q. Basic
- Storage Conditions : Amber vials under argon at –20°C to prevent oxidation and photodegradation .
- Stability Testing : Conduct accelerated studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
How to design structure-activity relationship (SAR) studies for the azepane moiety?
Q. Advanced
- Analog Synthesis : Vary azepane substituents (e.g., methyl, fluorine) and compare with piperidine/pyrrolidine analogs .
- Biological Assays : Measure IC50 values in enzyme inhibition assays (e.g., kinase targets) .
- Computational Modeling : Dock analogs into target binding pockets (e.g., using AutoDock Vina) to predict interactions .
What in vitro models are suitable for evaluating pharmacological potential?
Q. Advanced
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- Permeability : Use Caco-2 monolayers to predict intestinal absorption .
How to resolve discrepancies in biological activity data across studies?
Q. Basic
- Purity Verification : Ensure ≥95% purity via HPLC and characterize impurities .
- Assay Standardization : Follow CLSI guidelines for cell culture (e.g., passage number, serum concentration) .
- Dose-Response Curves : Perform in triplicate with internal controls (e.g., staurosporine for apoptosis assays) .
What computational methods predict ADMET properties?
Q. Advanced
- QSAR Models : SwissADME predicts LogP, bioavailability, and blood-brain barrier penetration .
- Toxicity Prediction : ProTox-II evaluates hepatotoxicity and mutagenicity .
- Validation : Compare computational results with in vitro plasma protein binding and Ames test data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
